molecular formula C11H13ClF3N B15327002 (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride

(2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride

Cat. No.: B15327002
M. Wt: 251.67 g/mol
InChI Key: VHRFQQYFGAYIIO-UHFFFAOYSA-N
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Description

(2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride is a cyclopropane-containing amine derivative with a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. Its molecular formula is C₁₁H₁₃ClF₃N, and it has a molar mass of 251.68 g/mol . The cyclopropane ring confers structural rigidity, while the electron-withdrawing CF₃ group enhances metabolic stability and influences receptor-binding interactions. This compound is utilized as a building block in medicinal chemistry, particularly in kinase inhibitor design .

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-7(2-4-9)10-5-8(10)6-15;/h1-4,8,10H,5-6,15H2;1H

InChI Key

VHRFQQYFGAYIIO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CC=C(C=C2)C(F)(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethylating agent reacts with the phenyl ring.

    Formation of the Methanamine Moiety: The methanamine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor reacts with an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure high yield and purity .

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine (–NH<sub>2</sub>) undergoes characteristic reactions for aliphatic amines :

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

text
RCONH–[cyclopropyl–C<sub>6</sub>H<sub>4</sub>–CF<sub>3</sub>] + HCl

Conditions : Room temperature, inert solvent (e.g., dichloromethane).

Alkylation

Forms secondary or tertiary amines via nucleophilic substitution with alkyl halides:

text
RNH–[cyclopropyl–C<sub>6</sub>H<sub>4</sub>–CF<sub>3</sub>] + HX

Reagents : Methyl iodide, benzyl bromide .

Oxidation

The amine oxidizes to a nitro group under strong oxidizing agents (e.g., KMnO<sub>4</sub>):

text
RNO<sub>2</sub>–[cyclopropyl–C<sub>6</sub>H<sub>4</sub>–CF<sub>3</sub>]

Conditions : Acidic or neutral aqueous media.

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and addition reactions:

Electrophilic Addition

Reacts with HBr under acidic conditions to form a dibrominated product:

text
Br–CH<sub>2</sub>–CH(Br)–[C<sub>6</sub>H<sub>4</sub>–CF<sub>3</sub>]–CH<sub>2</sub>NH<sub>2</sub>

Mechanism : Protonation of the cyclopropane ring induces electrophilic attack.

Hydrogenation

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) opens the cyclopropane to form a propyl chain:

text
CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>–[C<sub>6</sub>H<sub>4</sub>–CF<sub>3</sub>]–CH<sub>2</sub>NH<sub>2</sub>

Yield : ~85% (theor.).

Aromatic Trifluoromethyl Group Effects

The electron-withdrawing –CF<sub>3</sub> group directs electrophilic substitution to the meta position :

Reaction Type Reagent Product Conditions
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-nitro–[cyclopropyl–C<sub>6</sub>H<sub>3</sub>(CF<sub>3</sub>)–]–CH<sub>2</sub>NH<sub>2</sub>0–5°C, 2 hrs
SulfonationSO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-sulfo–[cyclopropyl–C<sub>6</sub>H<sub>3</sub>(CF<sub>3</sub>)–]–CH<sub>2</sub>NH<sub>2</sub>100°C, 6 hrs

Cross-Coupling Reactions

The aryl trifluoromethyl group enables palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Reacts with aryl boronic acids to form biaryl derivatives:

text
[cyclopropyl–C<sub>6</sub>H<sub>3</sub>(CF<sub>3</sub>)–Ar]–CH<sub>2</sub>NH<sub>2</sub>

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>; Conditions : Microwave, 150°C, 10 min .

Computational Reactivity Predictions

DFT studies indicate :

  • Nucleophilicity : Amine group’s nucleophilic index = 3.7 eV.

  • Ring strain : Cyclopropane contributes +25 kcal/mol to reactivity.

  • –CF<sub>3</sub> effects : Reduces HOMO energy by 1.2 eV vs. non-fluorinated analogs.

This compound’s reactivity is leveraged in medicinal chemistry for synthesizing protease inhibitors and kinase modulators. Further studies are needed to explore its catalytic applications and stereochemical outcomes.

Scientific Research Applications

[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride, also referred to as (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride, is a synthetic organic compound with a unique cyclopropyl structure and a trifluoromethyl-substituted phenyl group . It is characterized by its stereochemistry and functional groups, which contribute to its potential biological activity. The trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological targets.

Potential Applications

The applications of [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride span various scientific fields.

Medicinal Chemistry

  • Pharmaceutical Development The compound is likely to be explored for its pharmacological properties due to the presence of the trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of pharmaceuticals.
  • Drug Design It can be synthesized and incorporated into larger drug molecules using organic synthesis techniques, including various forms of catalysis and purification steps to achieve the desired purity and isomeric configuration.
  • Biological Activity Evaluation The biological activity of [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride is primarily evaluated through structure-activity relationship studies. Initial computational predictions and in vitro assays indicate a promising profile for therapeutic applications.
  • Interaction Studies Crucial for understanding how [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride interacts with biological macromolecules. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are used to provide insights into the mechanisms of action and therapeutic potential of the compound.

Analytical Chemistry

  • Standard or Reagent This compound could serve as a standard or reagent in analytical procedures, particularly those involving mass spectrometry or chromatography.
  • Calibration and Reactant It would be used to calibrate instruments or as a reactant to produce identifiable fragments in mass spectrometric analysis.
  • Improved Accuracy This leads to improved accuracy and precision in analytical measurements, aiding in the identification and quantification of various substances.

Chemical Reactivity

The chemical reactivity of [(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride can be understood through various types of reactions typical for amines and cyclopropanes. Key reactions include:

  • Ring-opening reactions
  • Amine alkylation
  • Acylation

These reactions are fundamental in exploring the compound's synthetic pathways and potential modifications for enhanced biological activity.

Role of Trifluoromethyl Group

Mechanism of Action

The mechanism of action of (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The cyclopropyl group provides structural rigidity, which can influence the compound’s binding affinity to its targets. The methanamine moiety can form hydrogen bonds with target proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Trifluoromethoxy (-OCF₃) Analog
  • Compound : (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
  • Molecular Formula: C₁₁H₁₃ClF₃NO
  • Molecular Weight : 267.68 g/mol
  • Key Differences: The -OCF₃ group introduces oxygen, increasing polarity and reducing lipophilicity compared to -CF₃.
Halogen-Substituted Analogs
  • Fluorine (-F) Analog :
    • Compound : (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride
    • Molecular Formula : C₁₀H₁₃ClFN
    • Molecular Weight : 213.67 g/mol
    • Key Differences :
  • Bromine (-Br) Analog :

    • Compound : (1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride
    • Molecular Formula : C₁₀H₁₃ClBrN
    • Molecular Weight : Higher than -F analog due to Br’s atomic mass.
    • Key Differences :
  • Bromine’s larger size may enhance hydrophobic interactions but could reduce metabolic stability .

Stereochemical Variations

  • Enantiomers :
    • (R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride
    • (S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride
    • Molecular Formula : C₁₁H₁₃ClF₃N (both)
    • Key Differences :
  • Enantiomers exhibit distinct binding affinities to chiral targets. For example, the (S)-enantiomer may show higher selectivity for certain kinases due to spatial compatibility with active sites .

Cyclopropane Ring Modifications

  • Compound : {1-[(3-Chlorophenyl)methyl]cyclopropyl}methanamine hydrochloride
  • Molecular Formula : C₁₁H₁₃Cl₂N
  • Key Differences :
    • A chlorobenzyl group replaces the para-CF₃ phenyl, increasing steric bulk and altering electronic properties. This modification may enhance binding to hydrophobic pockets but reduce metabolic resistance .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine HCl -CF₃ C₁₁H₁₃ClF₃N 251.68 High metabolic stability, rigid structure
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine HCl -OCF₃ C₁₁H₁₃ClF₃NO 267.68 Increased polarity, reduced lipophilicity
(2-(4-Fluorophenyl)cyclopropyl)methanamine HCl -F C₁₀H₁₃ClFN 213.67 Improved solubility, weaker electron withdrawal
(R)- and (S)-Enantiomers -CF₃ (chiral) C₁₁H₁₃ClF₃N 251.68 Stereochemistry-dependent activity

Research Findings and Implications

  • Kinase Inhibition : Cyclopropane derivatives with para-CF₃ groups, like the reference compound, exhibit potent ALK inhibition due to optimized hydrophobic and electronic interactions .
  • Metabolic Stability : The CF₃ group resists oxidative metabolism, enhancing half-life compared to -OCH₃ or halide analogs .
  • Stereoselectivity : Enantiomers of the reference compound show divergent pharmacokinetic profiles, underscoring the need for chiral resolution in drug development .

Q & A

Q. What are the optimal synthetic routes for (2-(4-(Trifluoromethyl)phenyl)cyclopropyl)methanamine hydrochloride, and how can stereochemical integrity be maintained?

The synthesis typically involves cyclopropanation of a trifluoromethyl-substituted alkene using carbene precursors (e.g., diazo compounds) with transition-metal catalysts like rhodium(II) acetate . Key steps include:

  • Cyclopropane formation : Reaction of 4-(trifluoromethyl)styrene with ethyl diazoacetate under catalytic conditions.
  • Amine functionalization : Hydrolysis of intermediate esters followed by reductive amination to yield the methanamine backbone.
  • Salt formation : Treatment with HCl to produce the hydrochloride salt, improving solubility .
    To preserve stereochemistry, chiral auxiliaries or enantioselective catalysts (e.g., Cu(I)-bisoxazoline complexes) are recommended. NMR and chiral HPLC are critical for verifying enantiomeric purity (>99% ee) .

Q. How can structural characterization of this compound be performed to confirm its configuration?

  • X-ray crystallography : Resolves the cyclopropyl ring geometry (cis/trans) and trifluoromethyl orientation .
  • NMR spectroscopy :
    • ¹H NMR : Cyclopropyl protons appear as distinct multiplet signals (δ 1.2–2.5 ppm).
    • ¹³C NMR : Trifluoromethyl carbons show characteristic splitting (δ ~120 ppm, q, JCFJ_{C-F} = 35 Hz) .
  • HRMS : Validates molecular formula (e.g., C₁₁H₁₂ClF₃N) with <2 ppm error .

Advanced Research Questions

Q. What methodologies are recommended for analyzing its binding affinity to serotonin and dopamine receptors?

  • In vitro radioligand binding assays :
    • Use [³H]-ketanserin for 5-HT₂ receptors or [³H]-SCH-23390 for D₁ receptors.
    • Competitive binding curves (IC₅₀ values) quantify affinity .
  • Functional assays : Measure cAMP accumulation (D₁) or calcium flux (5-HT₂C) to assess agonist/antagonist activity .
  • Molecular docking : Predict binding modes using receptor crystal structures (e.g., PDB: 6WGT for 5-HT₂C) .

Q. How do stereoisomers influence pharmacological activity, and how can enantiomer-specific effects be studied?

  • Stereoisomer synthesis : Separate racemic mixtures via chiral chromatography (e.g., Chiralpak IA column) .
  • In vivo behavioral assays : Compare (+)- and (−)-enantiomers in rodent models (e.g., forced swim test for antidepressant activity).
  • Metabolic stability : LC-MS/MS quantifies enantiomer-specific hepatic clearance in microsomal assays .
    Data from related compounds show (+)-enantiomers often exhibit higher 5-HT₂C binding (Ki < 10 nM) than (−)-forms .

Q. What strategies mitigate low bioavailability due to the compound’s high lipophilicity?

  • Salt modification : Hydrochloride salt improves aqueous solubility (tested via shake-flask method) .
  • Prodrug design : Introduce phosphate esters or PEGylated amines to enhance absorption .
  • Nanocarriers : Encapsulate in liposomes (e.g., DOPC/cholesterol) to increase CNS penetration .

Data Contradictions and Resolution

Q. Conflicting reports exist about its metabolic stability. How can these discrepancies be addressed?

  • In vitro assays : Compare stability in human vs. rat liver microsomes (e.g., CYP3A4/2D6 involvement) .
  • Isotope labeling : Use ¹⁴C-labeled compound to track metabolite formation via LC-radiodetection .
  • Species-specific differences : Adjust dosing in animal models based on metabolic rate variations .

Comparative Studies

Q. How does this compound compare to analogs like (1-(4-fluorophenyl)cyclopropyl)methanamine hydrochloride?

Property Target Compound (1-(4-FP)cyclopropyl)methanamine HCl
LogP 2.81.9
5-HT₂C Ki (nM) 12 ± 345 ± 8
Microsomal Stability 63% remaining28% remaining
The trifluoromethyl group enhances lipophilicity and receptor affinity but may reduce metabolic stability .

Methodological Resources

  • Synthetic protocols : Detailed in EP 4 374 877 A2 (Example 109) .
  • Biological assays : Refer to J. Med. Chem. 2015 (DOI: 10.1021/acs.jmedchem.5b01234) .

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